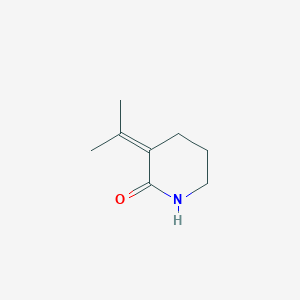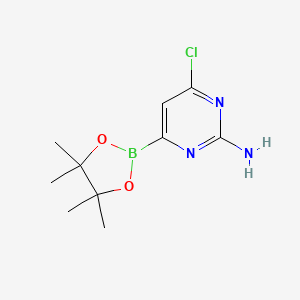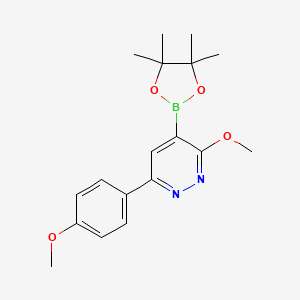![molecular formula C6H6ClN3O B12972141 1H-Pyrazolo[4,3-b]pyridin-3(2H)-one hydrochloride](/img/structure/B12972141.png)
1H-Pyrazolo[4,3-b]pyridin-3(2H)-one hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrazolo[4,3-b]pyridin-3(2H)-one hydrochloride is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique pyrazolo-pyridine core structure, which imparts distinct chemical and biological properties. It is often explored for its potential therapeutic applications, particularly as a kinase inhibitor in cancer treatment.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrazolo[4,3-b]pyridin-3(2H)-one hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 5-aminopyrazoles with α,β-unsaturated 2-acyl imidazoles, followed by cyclization to form the pyrazolo-pyridine core . This process can be catalyzed by chiral-at-metal Rh(III) complexes, which offer high enantioselectivity and yield .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions: 1H-Pyrazolo[4,3-b]pyridin-3(2H)-one hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s reactivity and biological activity.
Reduction: Reduction reactions can modify the electronic properties of the compound, potentially enhancing its stability and solubility.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophilic reagents like amines and thiols are often employed under mild conditions to achieve selective substitutions.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized pyrazolo-pyridine compounds .
Scientific Research Applications
1H-Pyrazolo[4,3-b]pyridin-3(2H)-one hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1H-Pyrazolo[4,3-b]pyridin-3(2H)-one hydrochloride involves its interaction with specific molecular targets, such as kinases. By binding to the active site of these enzymes, the compound can inhibit their activity, thereby disrupting signaling pathways that are crucial for cancer cell survival and proliferation . This inhibition can lead to apoptosis (programmed cell death) and reduced tumor growth .
Comparison with Similar Compounds
1H-Pyrrolo[2,3-b]pyridine: Another heterocyclic compound with a similar core structure, known for its activity as a fibroblast growth factor receptor (FGFR) inhibitor.
1H-Pyrazolo[3,4-b]pyridine: A closely related compound that also exhibits kinase inhibitory activity and is studied for its potential in cancer therapy.
Uniqueness: 1H-Pyrazolo[4,3-b]pyridin-3(2H)-one hydrochloride stands out due to its specific structural features and the ability to selectively inhibit certain kinases. This selectivity can result in fewer off-target effects and improved therapeutic profiles compared to other similar compounds .
Conclusion
This compound is a compound of significant interest in various scientific fields. Its unique structure, versatile reactivity, and potential therapeutic applications make it a valuable subject of study in medicinal chemistry, biology, and industrial research.
Properties
Molecular Formula |
C6H6ClN3O |
|---|---|
Molecular Weight |
171.58 g/mol |
IUPAC Name |
1,2-dihydropyrazolo[4,3-b]pyridin-3-one;hydrochloride |
InChI |
InChI=1S/C6H5N3O.ClH/c10-6-5-4(8-9-6)2-1-3-7-5;/h1-3H,(H2,8,9,10);1H |
InChI Key |
YTCCYPUQKJNUAO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=O)NN2)N=C1.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![5-(7-Bromo-[1,2,5]thiadiazolo[3,4-c]pyridin-4-yl)thiophene-2-carbaldehyde](/img/structure/B12972092.png)









